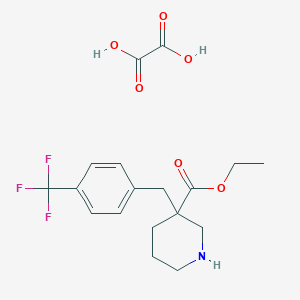

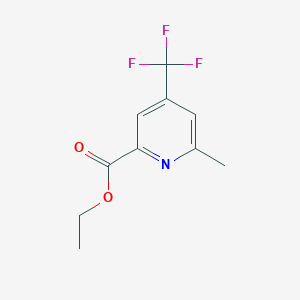

Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate" is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives and their synthesis, which can be related to the compound . Piperidine derivatives are of significant interest in pharmaceutical chemistry due to their presence in a variety of bioactive molecules, including ergot alkaloids and synthetic drugs . The synthesis of these compounds often involves complex organic reactions and can be influenced by factors such as stereochemistry and the presence of substituents on the piperidine ring.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the reduction and p-fluorobenzoylation of ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate leads to primary alcohols, which can be transformed into tosylates for further nucleophilic substitution reactions . Additionally, microbial reduction has been used to produce ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities . These methods highlight the importance of stereochemistry in the synthesis of piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques, including NMR, IR, and MS. For example, the structure of ethyl 4-methyl-2-piperidinecarboxylate was confirmed by these methods . X-ray diffraction studies have also been employed to determine the crystal structure of related compounds, such as ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, which crystallizes in the monoclinic crystal system .

Chemical Reactions Analysis

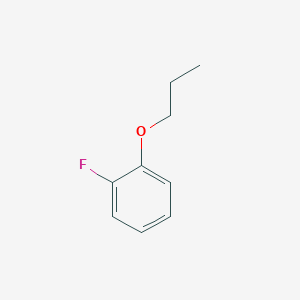

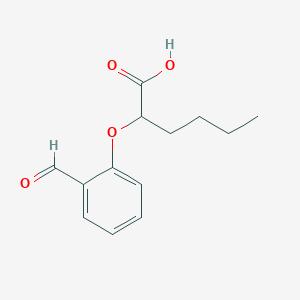

Piperidine derivatives can undergo a range of chemical reactions. Knoevenagel condensation reactions have been used to synthesize various substituted ethyl 3-oxobutanoates, which are structurally related to the compound of interest . These reactions typically involve the condensation of an aldehyde with a methylene-active compound in the presence of a catalyst such as piperidine and trifluoroacetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of a trifluoromethyl group can significantly affect the compound's reactivity and physical properties due to its strong electron-withdrawing effect. The crystal structure, as determined by X-ray diffraction, can provide insights into the compound's solid-state properties, such as its conformation and intermolecular interactions .

科学研究应用

Microbial Reduction and Enantioselectivity

Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate's microbial reduction by organisms such as Candida parapsilosis and Pichia methanolica results in high diastereo- and enantioselectivities. This process yields ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate as the major product (Guo et al., 2006).

Synthesis and Antimicrobial Activity

The compound plays a role in the synthesis of various chemical structures like ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, characterized by spectral studies including X-ray diffraction. Such synthesized compounds demonstrate antimicrobial activities, highlighting its potential in creating pharmacologically active molecules (Kariyappa et al., 2016).

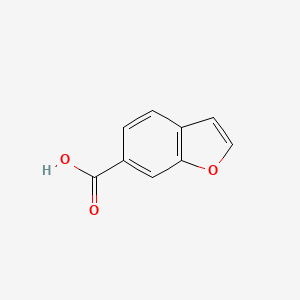

Role in Benzofuro[3,2‐d]pyrimidines Synthesis

Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate is involved in the synthesis of benzofuro[3,2‐d]pyrimidines, a class of compounds with notable antibacterial and antifungal properties. This application showcases its role in the development of new therapeutic agents (Bodke & Sangapure, 2003).

Formation of Trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes

In the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives, the compound demonstrates versatility. These derivatives are important in creating fluorinated fused heterocyclic compounds, which have diverse applications in organic synthesis and medicinal chemistry (Li et al., 2014).

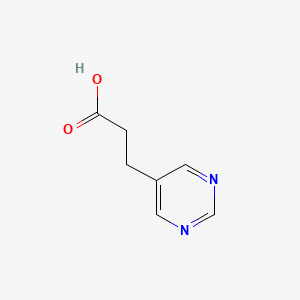

Asymmetric Synthesis of Key Intermediates

The compound's asymmetric synthesis approach generates key intermediates like cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, crucial for the development of proteinkinase inhibitors. This highlights its application in the synthesis of biologically significant molecules (Hao et al., 2011).

属性

IUPAC Name |

ethyl 3-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO2.C2H2O4/c1-2-22-14(21)15(8-3-9-20-11-15)10-12-4-6-13(7-5-12)16(17,18)19;3-1(4)2(5)6/h4-7,20H,2-3,8-11H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFQVUNEAYXNGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate | |

CAS RN |

1198416-87-3 |

Source

|

| Record name | 3-Piperidinecarboxylic acid, 3-[[4-(trifluoromethyl)phenyl]methyl]-, ethyl ester, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198416-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)

![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)

![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)